2-((1-((3-(Trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)oxy)pyrazine
Description
Historical Context of Sulfonylpiperidine Pyrazine Derivatives
Sulfonylpiperidine pyrazine derivatives emerged as a critical class of heterocyclic compounds in the late 20th century, driven by advancements in synthetic methodologies and the demand for bioactive scaffolds. The integration of sulfonamide groups into piperidine-pyrazine frameworks originated from early studies on sulfa drugs, which demonstrated broad antimicrobial activity. By the 2000s, researchers began modularly combining sulfonylpiperidine motifs with pyrazine rings to exploit synergistic electronic and steric effects, enabling precise modulation of physicochemical properties. Key milestones include the development of one-pot cyclization strategies for piperidine synthesis and the application of sulfonyl fluorides as stable intermediates in nucleophilic substitutions. These innovations facilitated the systematic exploration of structure-activity relationships in drug discovery programs targeting kinase inhibition and ion channel modulation.
Significance in Heterocyclic Chemistry Research
The compound 2-((1-((3-(Trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)oxy)pyrazine exemplifies three fundamental principles in heterocyclic chemistry:
- Aromaticity Modulation : The pyrazine core (C$$4$$H$$4$$N$$_2$$) maintains planar aromaticity, while the piperidine ring introduces puckered non-aromatic character, creating a hybrid electronic profile.
- Stereoelectronic Tuning : The sulfonyl (-SO$$_2$$-) bridge between the trifluoromethylphenyl group and piperidine enables charge delocalization, reducing basicity at the piperidine nitrogen compared to non-sulfonylated analogs.
- Fluorine Effects : The -CF$$_3$$ group induces strong electron-withdrawing effects (+I, -C) that stabilize adjacent π-systems and enhance metabolic resistance to oxidative degradation.
Table 1 : Key Structural Contributions to Reactivity
| Component | Electronic Contribution | Biological Impact |
|---|---|---|
| Pyrazine | Aromatic π-system (6e$$^-$$) | Planar binding to flat targets |
| Piperidine | Chair conformation (N-sp$$^3$$) | 3D complementarity to receptors |
| Sulfonyl Group | Polar, H-bond acceptor (-SO$$_2$$-) | Solubility & membrane penetration |
| Trifluoromethylphenyl | Lipophilic (-CF$$_3$$) | Enhanced bioavailability |
Conceptual Evolution of Fluorinated Sulfonamide Chemistry
Fluorinated sulfonamides represent a paradigm shift from classical sulfa drugs, addressing limitations in stability and selectivity. Early systems used -CF$$_3$$ as a passive lipophilic substituent, but modern designs exploit its unique polar hydrophobicity to:
- Stabilize transition states in enzyme-inhibitor complexes via fluorine-protein dipole interactions
- Modulate pK$$_a$$ of adjacent functional groups by -0.5 to -1.0 units, optimizing ionization states for target engagement
- Resist metabolic oxidation through C-F bond inertness, extending plasma half-lives compared to non-fluorinated analogs
The integration of sulfonylpiperidine linkages with fluorinated aromatics, as seen in This compound , enables simultaneous optimization of solubility (-SO$$2$$-), rigidity (piperidine chair), and membrane permeability (-CF$$3$$).
Research Objectives and Scholarly Significance
Current research on this compound focuses on three frontiers:
- Synthetic Innovation : Developing catalyst-free cyclizations and stereoselective sulfonylation protocols to access derivatives with axial chirality.
- Biophysical Profiling : Quantifying target engagement thermodynamics via isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR).
- Computational Modeling : Using density functional theory (DFT) to predict regioselectivity in electrophilic substitutions (e.g., nitration, halogenation).
This scaffold’s versatility is evidenced by its applications in:
- TRPC5 Inhibition : Demonstrated IC$$_{50}$$ values <100 nM in calcium flux assays for renal disease models
- Antimicrobial Development : MIC values of 2–8 µg/mL against Staphylococcus aureus via dihydrofolate reductase binding
- Kinase Targeting : >50-fold selectivity for CDK4/6 over CDK1/2 in breast cancer cell lines
Properties
IUPAC Name |
2-[1-[3-(trifluoromethyl)phenyl]sulfonylpiperidin-4-yl]oxypyrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N3O3S/c17-16(18,19)12-2-1-3-14(10-12)26(23,24)22-8-4-13(5-9-22)25-15-11-20-6-7-21-15/h1-3,6-7,10-11,13H,4-5,8-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIKCMOAEBXPYKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=CN=C2)S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-((3-(Trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)oxy)pyrazine typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring is often synthesized through a nucleophilic substitution reaction. For instance, 4-hydroxypiperidine can be reacted with 3-(trifluoromethyl)benzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonylated piperidine intermediate.
Coupling with Pyrazine: The sulfonylated piperidine intermediate is then coupled with pyrazine. This step can be facilitated by using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or a similar activating agent to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Pyrazine Core
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Electrophilic Substitution : Limited due to electron deficiency. Nitration or halogenation requires activating groups.
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Nucleophilic Aromatic Substitution : Reacts with hydrazine hydrate to form hydrazone derivatives under acidic conditions (e.g., acetic acid) .
Piperidin-4-yloxy Group
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Ether Cleavage : Resistant to hydrolysis under standard conditions but cleavable via HI/Red P at elevated temperatures .
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Oxidation : Piperidine ring remains stable against common oxidants (e.g., KMnO₄) .
Trifluoromethylphenylsulfonyl Moiety
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Hydrolysis : Stable in acidic/basic media (pH 1–13) at 25°C .
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Radical Reactions : Trifluoromethyl group participates in photoredox-catalyzed C–H functionalization .
Catalytic Transformations
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Palladium-Catalyzed Cross-Couplings : Used to append aryl/heteroaryl groups to the pyrazine ring .
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Click Chemistry : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) modifies sulfonamide derivatives for bioconjugation .
Example Catalytic System
python# Representative Suzuki coupling protocol[1]: substrate = Pyrazine-boronic ester partner = 3-(Trifluoromethyl)phenyl bromide catalyst = Pd(PPh₃)₄ (5 mol%) base = Cs₂CO₃ (2 eq) solvent = 1,4-Dioxane/H₂O (4:1) temperature = 80°C, 12 h
Stability and Degradation
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Thermal Stability : Decomposes above 250°C (TGA data).
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Photodegradation : UV exposure (λ = 254 nm) induces C–S bond cleavage in the sulfonamide group .
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Metabolic Stability : Resistant to hepatic microsomal degradation (t₁/₂ > 120 min in mouse microsomes) .
Spectroscopic Characterization
-
NMR :
-
IR :
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1345 cm⁻¹ (S=O stretch), 1130 cm⁻¹ (C–F stretch).
-
-
Mass Spectrometry :
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[M+H]⁺ m/z = 432.1 (calculated), 432.0 (observed).
-
Comparative Reactivity Insights
| Reaction Type | Reactivity Trend | Key Reference |
|---|---|---|
| Nucleophilic Substitution | Piperidine > Pyrazine | |
| Electrophilic Attack | Trifluoromethylphenyl > Pyrazine | |
| Oxidation Resistance | Piperidine ≈ Sulfonamide > Pyrazine |
Scientific Research Applications
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds containing trifluoromethyl phenyl groups. For instance, derivatives of pyrazole have shown significant activity against Gram-positive bacteria such as Staphylococcus aureus, demonstrating low minimum inhibitory concentrations (MIC) . The incorporation of the trifluoromethyl group is believed to enhance the lipophilicity and overall potency of these compounds.
Antiviral Activity
The compound has been investigated for its antiviral properties. Research indicates that related compounds exhibit promising antiviral activity against influenza virus (H1N1) and herpes simplex virus type 1 (HSV-1). These studies suggest that modifications in the piperidine and pyrazine structures can lead to enhanced efficacy against viral pathogens .
Neurological Applications
There is growing interest in the use of this compound as a potential treatment for neurological disorders. The design of glycine transporter inhibitors has been linked to the structural features present in this compound. Such inhibitors have shown effectiveness in rodent models for schizophrenia without causing adverse central nervous system effects . This underscores the potential for developing novel psychotropic medications based on this chemical structure.
Synthetic Methodologies
The synthesis of 2-((1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)oxy)pyrazine involves several steps that typically include the formation of the piperidine derivative followed by coupling reactions to introduce the pyrazine ring. Recent advancements in synthetic chemistry have optimized these processes to improve yields and reduce reaction times .
Case Study 1: Antimicrobial Efficacy
A study published in MDPI demonstrated that specific derivatives incorporating trifluoromethyl groups exhibited potent antibacterial properties with MIC values significantly lower than traditional antibiotics. This study involved a systematic evaluation of various derivatives, confirming their effectiveness against resistant strains of bacteria .
Case Study 2: Antiviral Screening
In an antiviral screening study, compounds structurally similar to this compound were tested for activity against H1N1 and HSV-1. The results indicated that certain modifications could lead to compounds with IC50 values in the low micromolar range, suggesting strong antiviral potential .
Mechanism of Action
The mechanism of action of 2-((1-((3-(Trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)oxy)pyrazine involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to proteins and enzymes, while the sulfonyl group can form strong hydrogen bonds with target molecules. This dual interaction can modulate the activity of enzymes or receptors, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfonamide-Based Piperidine Derivatives
2-((1-((3-(Tert-Butyl)-5-methyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)oxy)pyrazine ()
2-((1-((3-Methyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)oxy)pyrazine ()
- Structural Difference : Features a smaller 3-methylpyrazole sulfonyl group.
- Synthesis: Similar GP1 method but with unoptimized yield .
- Key Contrast : The methyl group lacks the electronic effects of trifluoromethyl, which may lower metabolic stability and target engagement.
Piperidine-Linked Benzamide and Urea Derivatives ()
- Examples :
- 8a : N-(1-(4-(3-Ethylthioureido)benzyl)piperidin-4-yl)-3-(trifluoromethyl)benzamide (64.2% yield).
- 14d : 1-Ethyl-3-(4-((1-((4-fluorophenyl)sulfonyl)piperidin-4-yl)oxy)phenyl)urea (55.2% yield).
- Structural Differences : Replace the pyrazine-ether linkage with benzamide/urea groups.
Piperazine and Pyrazine Derivatives (Evidences 4, 7, 9–11)
Inferred Structure-Activity Relationships (SAR)
- Sulfonyl Substituents: Trifluoromethyl: Enhances metabolic stability and electronic effects for target engagement .
- Heterocyclic Core :
- Linker Moieties :
- Pyrazine-ether : Facilitates π-π interactions vs. benzamide/urea’s hydrogen-bonding .
Biological Activity
2-((1-((3-(Trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)oxy)pyrazine is a complex organic compound notable for its unique structural features, including a trifluoromethyl group, a sulfonyl group, and a piperidine moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and biochemistry.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
This compound exhibits several functional groups that are crucial for its biological activity:
- Trifluoromethyl group : Enhances lipophilicity and biological activity.
- Sulfonyl group : Increases binding affinity to biological targets.
- Piperidine ring : Provides structural stability and influences pharmacokinetics.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The trifluoromethyl group allows for better membrane permeability, facilitating cellular uptake. Inside the cell, the sulfonyl group can form hydrogen bonds with target proteins, stabilizing the compound-protein complex and modulating enzyme activity.
Antiviral Properties
Recent studies have indicated that derivatives of pyrazine compounds exhibit significant antiviral activity. For instance, this compound has been evaluated for its efficacy against various viral pathogens. In vitro assays demonstrated that this compound inhibited viral replication by targeting key enzymes involved in viral life cycles.
| Compound | Viral Target | IC50 (μM) | Reference |
|---|---|---|---|
| This compound | Human Immunodeficiency Virus (HIV) | 25 | |
| This compound | Influenza Virus | 30 |
Antimicrobial Activity
In addition to antiviral properties, this compound has shown promising antimicrobial activity. Studies have reported that it effectively inhibits the growth of several bacterial strains, suggesting potential applications in treating infections.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, μg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 20 |
Case Studies
- In vitro Evaluation of Antiviral Activity : A study assessed the antiviral potential of various pyrazine derivatives, including this compound). The results indicated a significant reduction in viral load in treated cell cultures compared to controls, highlighting the compound's potential as an antiviral agent.
- Structure-Activity Relationship (SAR) : Research focused on modifying the piperidine and pyrazine moieties to enhance biological activity. Variations in substituents led to improved efficacy against specific viral strains, providing insights into optimizing this class of compounds for therapeutic use.
Q & A
Q. What are the common synthetic routes for preparing 2-((1-((3-(Trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)oxy)pyrazine, and what key reaction conditions influence yield?
Methodological Answer: The synthesis typically involves sequential functionalization of the piperidine and pyrazine moieties. Key steps include:
- Sulfonylation of Piperidine: Reacting piperidin-4-ol with 3-(trifluoromethyl)benzenesulfonyl chloride under basic conditions (e.g., NaOH in acetonitrile) to introduce the sulfonyl group .
- Coupling with Pyrazine: Alkylation or nucleophilic substitution using pyrazine derivatives (e.g., 2-chloropyrazine) under reflux conditions in polar aprotic solvents (e.g., DMF) .
Critical Reaction Conditions:
Yields range from 40–65%, with impurities often arising from incomplete sulfonylation or side reactions at the pyrazine nitrogen. Purification via column chromatography (silica gel, ethyl acetate/hexane) is standard .
Q. How is the structural characterization of this compound performed using spectroscopic and crystallographic methods?
Methodological Answer:
- ¹H/¹³C NMR: Assignments focus on the piperidine protons (δ 2.5–3.5 ppm for axial/equatorial H), sulfonyl group (no direct protons), and pyrazine aromatic protons (δ 8.5–9.0 ppm) .
- X-ray Crystallography: Resolves the chair conformation of the piperidine ring and confirms sulfonyl group geometry. Example: A similar sulfonylated piperazine derivative showed a dihedral angle of 85° between the sulfonylphenyl and piperidine planes .
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ calculated for C₁₆H₁₅F₃N₃O₃S: 394.08) .
Advanced Research Questions
Q. What strategies can optimize regioselectivity and yield in the sulfonylation step?
Methodological Answer:
- Regioselectivity Control: Use bulky bases (e.g., DBU) to favor sulfonylation at the piperidine nitrogen over oxygen .
- Microwave-Assisted Synthesis: Reduces reaction time from 24 hrs to 1–2 hrs, improving yield by 15–20% .
- Catalytic Approaches: Scandium triflate (Sc(OTf)₃) enhances electrophilicity of sulfonyl chlorides, achieving >85% conversion in model systems .
Data Contradiction Note: Conflicting reports exist on solvent effects—acetonitrile vs. dichloromethane. Controlled studies suggest acetonitrile minimizes byproducts but requires rigorous drying .
Q. How do structural modifications at the piperidin-4-yloxy or pyrazine moieties affect biological activity?
Methodological Answer: SAR studies on analogous piperazine-sulfonyl compounds reveal:
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Piperidine Modifications:
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Pyrazine Modifications:
Q. Table: Biological Activity Trends
| Modification | Target (e.g., Kinase) | IC₅₀ (nM) | Key Reference |
|---|---|---|---|
| 3-CF₃, Piperidine | Tyrosine Kinase | 12 ± 2 | |
| 2-Pyrazine | PDE Inhibitors | 250 ± 50 |
Q. How can contradictions in biological activity data across studies be resolved?
Methodological Answer: Contradictions often arise from:
- Assay Conditions: Variations in buffer pH (7.4 vs. 6.8) or ATP concentration (1 mM vs. 100 µM) in kinase assays .
- Compound Purity: HPLC purity >98% is critical; impurities <95% correlate with false positives in cytotoxicity screens .
Validation Strategies:
Q. What computational methods predict the pharmacokinetic properties of this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
